7-Bromopyrido[2,3-b]pyrazine-2,3-dione
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Overview
Description
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound with the molecular formula C7H4BrN3O2 It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 7th position and a dione functional group at the 2nd and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the bromination of pyrido[2,3-b]pyrazine followed by oxidation to introduce the dione functionality. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit DNA synthesis in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the bromine and dione groups.
7-Chloropyrido[2,3-b]pyrazine: Similar structure with a chlorine atom instead of bromine.
2,3-Dihydroxypyrido[2,3-b]pyrazine: Similar structure with hydroxyl groups instead of the dione group.
Uniqueness: 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to the presence of both the bromine atom and the dione functional group, which confer distinct chemical reactivity and potential bioactivity. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H2BrN3O2 |
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Molecular Weight |
240.01 g/mol |
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H2BrN3O2/c8-3-1-4-5(9-2-3)11-7(13)6(12)10-4/h1-2H |
InChI Key |
MPACGGNQZZVGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=O)C(=O)N=C21)Br |
Origin of Product |
United States |
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